5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid
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Overview
Description
5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a trifluoromethyl group attached to a picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid typically involves multiple steps, starting with the preparation of the picolinic acid derivative. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate, while the trifluoromethyl group is added using trifluoromethylation reagents. The amino group is then incorporated through amination reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but with optimized conditions for scalability. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the trifluoromethyl group enhances the compound’s stability and bioavailability. The amino group may participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-(((Benzyloxy)carbonyl)amino)pentanoic acid: Similar structure but lacks the trifluoromethyl group.
5-(Trifluoromethyl)picolinic acid: Contains the trifluoromethyl group but lacks the benzyloxycarbonyl and amino groups.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)-6-(trifluoromethyl)picolinic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and potential bioactivity, while the benzyloxycarbonyl and amino groups provide versatility in chemical reactions and interactions.
Properties
Molecular Formula |
C15H11F3N2O4 |
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Molecular Weight |
340.25 g/mol |
IUPAC Name |
5-(phenylmethoxycarbonylamino)-6-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H11F3N2O4/c16-15(17,18)12-10(6-7-11(19-12)13(21)22)20-14(23)24-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,23)(H,21,22) |
InChI Key |
IBOIJRALQVXDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(N=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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